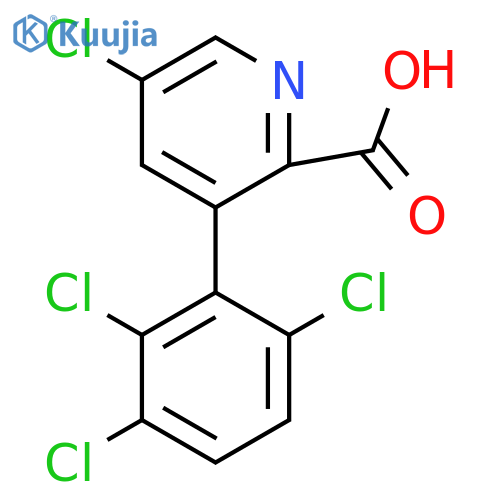Cas no 1361571-44-9 (5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid)

1361571-44-9 structure
商品名:5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid
CAS番号:1361571-44-9
MF:C12H5Cl4NO2
メガワット:336.985599279404
CID:4966556
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid
-
- インチ: 1S/C12H5Cl4NO2/c13-5-3-6(11(12(18)19)17-4-5)9-7(14)1-2-8(15)10(9)16/h1-4H,(H,18,19)
- InChIKey: IPUZRDQNKVKIQO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1=CC(=CN=C1C(=O)O)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 336.904489 g/mol
- どういたいしつりょう: 334.907439 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 4.8
- ぶんしりょう: 337.0
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031362-500mg |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid |
1361571-44-9 | 97% | 500mg |
847.60 USD | 2021-06-22 | |
| Alichem | A013031362-250mg |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid |
1361571-44-9 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A013031362-1g |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid |
1361571-44-9 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Louis Porte RSC Adv., 2014,4, 64506-64513
1361571-44-9 (5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 157047-98-8(Benzomalvin C)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
